molecular formula C15H13NO3 B1638577 N-Benzoyl-L-phenylglycine

N-Benzoyl-L-phenylglycine

Cat. No.: B1638577
M. Wt: 255.27 g/mol
InChI Key: ACDLFRQZDTZESK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of N-Benzoyl-L-phenylglycine as a Chiral Amino Acid Derivative

The primary significance of this compound lies in its identity as a chiral amino acid derivative. The presence of a stereogenic center at the alpha-carbon gives the molecule specific optical properties, which are fundamental to its applications in stereochemistry. ontosight.ai This chirality makes it an important building block, or chiral synthon, in the asymmetric synthesis of more complex molecules, particularly within the pharmaceutical industry. ontosight.ailookchem.com

Its utility extends to being a key intermediate in the synthesis of various active pharmaceutical ingredients and other organic compounds where specific stereoisomers are required. ontosight.ailookchem.com The defined three-dimensional structure of this compound allows it to be used as a chiral ligand for transition metal catalysts. In this capacity, it can effectively induce enantioselectivity in a variety of chemical reactions, guiding the formation of one enantiomer over the other. mdpi.comresearchgate.net This is a critical aspect of modern drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₃NO₃ nih.gov
Molecular Weight 255.27 g/mol nih.gov
CAS Number 7352-07-0 ontosight.ainih.gov
IUPAC Name (2S)-2-benzamido-2-phenylacetic acid nih.gov
Appearance White to off-white powder lookchem.com

Historical Context of N-Acyl Amino Acid Research

The study of N-acyl amino acids, the chemical class to which this compound belongs, has a rich history dating back to the 19th century. One of the earliest discoveries in this field was the identification of N-benzoylglycine, commonly known as hippuric acid, in the 1840s. nih.gov This finding marked the beginning of research into how organisms metabolize aromatic compounds by conjugating them with amino acids.

For many years, research primarily focused on short-chain N-acyl amino acids, such as the Nα-acetyl conjugates of the 20 common proteinogenic amino acids, which were identified in various mammalian tissues. nih.govfrontiersin.org These compounds were often studied in the context of metabolic diseases. frontiersin.org

A significant shift occurred in the last three decades of the 20th century, sparking a dramatic increase in interest in N-acyl amino acids with longer fatty acid chains, often termed lipo-amino acids. frontiersin.org This resurgence was driven by landmark discoveries revealing the crucial biological roles of related fatty acid amides, such as anandamide, the endogenous ligand for cannabinoid receptors. nih.govfrontiersin.org Concurrently, the value of amino acids and their derivatives as renewable raw materials for producing biodegradable surfactants was recognized early in the last century, further broadening the scope of N-acyl amino acid research. csic.es

Scope and Research Trajectories within Organic Synthesis and Stereochemistry

The applications of this compound and its analogs in organic synthesis and stereochemistry are both diverse and expanding. Research into this compound follows several key trajectories, primarily leveraging its defined stereochemistry.

A major area of research is its application in asymmetric catalysis . N-Benzoyl-L-phenylalanine, a closely related compound, has been successfully used to form a chiral catalyst with Palladium(II). mdpi.comresearchgate.net This catalytic system is highly effective in promoting atroposelective C-H iodination reactions, a sophisticated method for synthesizing axially chiral biaryl N-oxides with high yields and excellent enantioselectivity. mdpi.comresearchgate.net Axially chiral compounds are of great importance as chiral ligands and catalysts in other asymmetric reactions.

Another significant trajectory is its use as a chiral intermediate for the synthesis of other valuable molecules. The synthesis of various N-benzoyl amino acids from commercially available amino acids is a common practice, creating a library of chiral building blocks for drug discovery and materials science. scielo.org.mxscielo.org.mx These derivatives serve as precursors for more complex structures, including peptidomimetics and other non-proteinogenic amino acids. google.compsu.edu For example, chiral α-amino acids can be prepared via methods involving the asymmetric hydrogenation of intermediates derived from N-acyl substituted glycines. google.com

Furthermore, N-benzoyl amino acid derivatives are instrumental in the field of chiral separations . They have been used to create chiral stationary phases (CSPs) for chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). csic.eskoreascience.kr These CSPs can effectively resolve racemic mixtures by forming transient diastereomeric complexes with the analytes, allowing for the separation and purification of individual enantiomers. koreascience.krkoreascience.kr The development of such CSPs is crucial for both analytical determination of enantiomeric purity and for the preparative separation of chiral compounds. csic.es

Table 2: Research Applications of this compound and Derivatives

Application Area Description Key Role
Asymmetric Catalysis Used as a chiral ligand for transition metals (e.g., Palladium) to induce stereoselectivity in reactions like C-H functionalization. mdpi.comresearchgate.net Chirality transfer
Chiral Intermediate Serves as a starting material or key building block for the synthesis of pharmaceuticals and other complex chiral molecules. ontosight.ailookchem.comgoogle.com Stereodefined synthon
Chiral Separations Incorporated into stationary phases for HPLC and GC to enable the resolution of racemic mixtures. csic.eskoreascience.kr Chiral selector

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(2S)-2-benzamido-2-phenylacetic acid

InChI

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

ACDLFRQZDTZESK-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2

sequence

X

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzoyl L Phenylglycine and Its Analogues

Chemo-selective Synthesis Strategies for N-Benzoyl-L-phenylglycine

The introduction of a benzoyl group onto the nitrogen atom of L-phenylglycine requires precise control to ensure high yield and selectivity, avoiding unwanted side reactions. Various methods have been developed to achieve this transformation efficiently.

N-Acylation Reactions for Benzoyl Moiety Introduction

The most prevalent method for the N-acylation of amino acids, including L-phenylglycine, is the Schotten-Baumann reaction. wikipedia.orglscollege.ac.in This method, first described by Carl Schotten and Eugen Baumann in 1883, is a condensation reaction between an amine and an acid chloride. wikipedia.org For the synthesis of this compound, L-phenylglycine is treated with benzoyl chloride in the presence of a base. unacademy.com

The reaction is typically performed under "Schotten-Baumann conditions," which involve a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.orglscollege.ac.in The amino acid is dissolved in an aqueous basic solution, while the benzoyl chloride resides in the organic phase. The base, commonly sodium hydroxide (B78521) or sodium bicarbonate, serves two critical functions: it deprotonates the amino group of L-phenylglycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. byjus.comorganic-chemistry.org This neutralization is crucial as it prevents the protonation of unreacted amine, which would render it non-nucleophilic and diminish the yield. byjus.comorganic-chemistry.org

Alternative reagents and catalysts have been explored to optimize this transformation. For instance, using polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst has been shown to be a simple and highly efficient method for synthesizing N-benzoyl derivatives of amino acids, offering high yields and a convenient, safe approach. ijirset.com

Amide Coupling Reaction Conditions and Mechanism Investigations

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound proceeds through a nucleophilic acyl substitution. brainly.com The process can be detailed in the following steps:

Activation of the Amine : The base in the aqueous phase deprotonates the amino group of L-phenylglycine, forming a more potent nucleophile. brainly.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the deprotonated L-phenylglycine attacks the electrophilic carbonyl carbon of benzoyl chloride. unacademy.combyjus.com This forms a tetrahedral intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion (Cl-), which is a good leaving group. byjus.com

Proton Transfer & Neutralization : A final proton transfer step yields the stable this compound amide product. byjus.com The concurrently formed HCl is immediately neutralized by the base present in the reaction medium. wikipedia.orgbyjus.com

Careful control of reaction conditions is necessary for optimal results. The reaction is often cooled initially, as the acylation can be exothermic. google.com The choice of base is also important; while strong bases like sodium hydroxide are effective, weaker bases like sodium bicarbonate can also be used, which facilitates the formation of salts with the liberation of carbon dioxide. ijirset.com The use of a biphasic system helps to separate the product in the organic layer while the salt byproduct remains in the aqueous layer, simplifying purification. wikipedia.org

Table 1: Comparison of Reaction Conditions for N-Acylation
ParameterTraditional Schotten-BaumannGreen Chemistry Approach
Benzoyl Source Benzoyl chlorideSubstituted Benzoyl chloride
Base Sodium hydroxide (NaOH)Sodium bicarbonate (NaHCO3)
Solvent/Catalyst Water/DichloromethanePolyethylene glycol (PEG-400)
Temperature Cooled (10-15°C) initiallyRoom temperature
Key Feature Biphasic system for separationRecyclable catalyst, reduced exothermicity

Stereoselective Synthetic Pathways to this compound

A critical aspect of synthesizing this compound is maintaining the stereochemical integrity of the chiral center in the L-phenylglycine starting material. The α-carbon of L-phenylglycine is stereogenic, and racemization would lead to a mixture of L and D enantiomers, which is often undesirable, particularly for pharmaceutical applications.

The Schotten-Baumann conditions are generally mild enough to prevent significant racemization of the α-carbon. The reaction does not directly involve the chiral center, and the basic conditions are typically not harsh enough to cause epimerization through deprotonation of the α-proton. The synthesis is considered stereoselective because the chirality of the starting L-amino acid is directly transferred to the N-acylated product. The key is to use reaction conditions that are effective for N-acylation without being so harsh as to compromise the stereocenter.

Multi-Component Reactions for Structural Diversification

While the Schotten-Baumann reaction is excellent for synthesizing this compound itself, multi-component reactions (MCRs) offer a powerful strategy for creating a diverse library of its analogues in a single step. The Ugi reaction is a prime example of an MCR that can be used for this purpose.

The Ugi four-component reaction (Ugi-4CR) involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. To generate analogues of this compound, one could use:

Amine : L-phenylglycine

Carboxylic Acid : Benzoic acid (or its derivatives)

Aldehyde/Ketone : Varied (e.g., formaldehyde, benzaldehyde)

Isocyanide : Varied (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

This reaction would produce a peptoid structure incorporating the N-acylated phenylglycine core. By systematically varying the aldehyde/ketone and isocyanide components, a large number of structurally diverse analogues can be rapidly synthesized. This approach is highly valued in medicinal chemistry for generating compound libraries for drug discovery.

Biocatalytic Synthesis Pathways for L-Phenylglycine and its N-Benzoyl Derivatives

In response to a growing demand for greener and more selective manufacturing processes, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. nih.gov Enzymes can offer high enantioselectivity and operate under mild, environmentally friendly conditions.

Enzymatic Cascades for Enantiopure L-Phenylglycine Production

The production of enantiomerically pure L-phenylglycine is a critical prerequisite for the synthesis of this compound. One of the most successful industrial biocatalytic methods for producing non-proteinogenic L-amino acids is the hydantoinase process. This enzymatic cascade typically involves three enzymes to convert a racemic starting material into a single, pure enantiomer.

The process for L-phenylglycine production starts with racemic 5-phenylhydantoin. The key enzymes in the cascade are:

Hydantoin (B18101) Racemase : This enzyme continuously converts the D-5-phenylhydantoin in the racemic mixture into L-5-phenylhydantoin, ensuring that all the starting material can theoretically be converted to the desired L-product.

L-Hydantoinase : This enzyme selectively hydrolyzes the L-5-phenylhydantoin to form N-carbamoyl-L-phenylglycine.

L-Carbamoylase : This enzyme catalyzes the hydrolysis of N-carbamoyl-L-phenylglycine to yield the final product, enantiopure L-phenylglycine.

This enzymatic cascade is highly efficient, capable of achieving high yields and exceptional enantiomeric purity (>99% ee), making it a cornerstone of industrial L-amino acid production.

Furthermore, enzymes known as aminoacylases have been investigated for the selective N-acylation of L-amino acids in aqueous media, presenting a potential biocatalytic route to this compound itself. nih.gov Studies on aminoacylases from Streptomyces ambofaciens have shown they can catalyze the acylation of various amino acids, including phenylalanine, with good conversion yields. nih.gov While direct benzoylation using this specific enzyme might require further investigation, it demonstrates the principle of using biocatalysts as a selective and green alternative to chemical methods like the Schotten-Baumann reaction for producing N-acylated amino acids. nih.gov

Table 2: Enzymes in the Hydantoinase Cascade for L-Phenylglycine Production
EnzymeSubstrateProductFunction
Hydantoin Racemase D-5-phenylhydantoinL-5-phenylhydantoinRacemization of the substrate pool
L-Hydantoinase L-5-phenylhydantoinN-carbamoyl-L-phenylglycineStereoselective ring opening
L-Carbamoylase N-carbamoyl-L-phenylglycineL-phenylglycineHydrolysis to the final amino acid

Enzyme Engineering and Optimization for Enhanced Biocatalysis

The production of this compound and its analogues via biocatalysis is heavily reliant on the performance of the enzymes utilized. Wild-type enzymes often exhibit limitations such as low activity, narrow substrate specificity, poor stability under process conditions, or product inhibition. To overcome these challenges, enzyme engineering and optimization have become indispensable tools for developing robust and efficient biocatalysts. acs.org Directed evolution, in particular, has proven to be a powerful strategy for tailoring enzyme properties to meet specific industrial demands. nih.govwikipedia.org This approach mimics natural selection in a laboratory setting, involving iterative rounds of gene mutagenesis, screening, or selection to identify variants with desired improvements. wikipedia.org

Strategies for enzyme engineering can be broadly categorized into random, semi-rational, and rational design. Low error-rate random mutagenesis, such as error-prone PCR, is effective for generating single beneficial mutations that can gradually enhance enzyme function. nih.gov For more targeted modifications, saturation mutagenesis can be employed at specific residues, often within the active site, to explore a wider range of amino acid substitutions. nih.gov The integration of protein engineering with metabolic engineering has been particularly effective in creating optimal industrial chassis with highly efficient metabolic pathways. acs.org

In the context of amino acid synthesis, these techniques have been applied to various enzyme classes. For instance, transaminases, which are crucial for the synthesis of chiral amines, have been engineered by substituting active site residues with unnatural amino acids like p-benzoylphenylalanine to improve activity towards specific substrates. portlandpress.com Similarly, dehydrogenases, such as leucine (B10760876) dehydrogenase (LeuDH) and formate (B1220265) dehydrogenase (FDH), are central to cofactor-dependent processes and have been optimized for enhanced stability and efficiency in cofactor regeneration. pharmtech.com Aminoacylases, which can be used for the synthesis of N-acyl-amino acids, represent another key target for engineering to broaden their substrate scope towards different acyl donors and amino acid backbones. d-nb.infonih.gov

The table below summarizes selected examples of enzyme engineering efforts aimed at improving biocatalysts for the synthesis of amino acids and their derivatives.

Enzyme ClassWild-Type SourceEngineering StrategyTarget ImprovementApplication
Transaminase (TAm)VariousSite-saturation mutagenesis; Unnatural amino acid incorporationAltered substrate specificity; Increased activitySynthesis of chiral amines
Leucine Dehydrogenase (LeuDH)Bacillus cereusDirected EvolutionEnhanced stability; Improved kinetic parametersReductive amination of keto acids
Chorismate Mutase-Prephenate Dehydratase (CM-PDT)Escherichia coliDirected EvolutionResistance to feedback inhibitionIncreased L-phenylalanine flux
AminoacylaseVariousRandom and Site-Directed MutagenesisBroadened acyl group acceptance; Increased synthesis-to-hydrolysis ratioN-acyl-amino acid synthesis

These engineered enzymes form the foundation for developing more efficient and economically viable biocatalytic routes to complex molecules like this compound.

Whole-Cell Biocatalysis Applications in Amino Acid Synthesis

While purified enzymes offer high specificity, whole-cell biocatalysis presents several advantages for industrial-scale synthesis of amino acids and their derivatives. frontiersin.orgresearchgate.net Using entire microbial cells as catalysts circumvents the need for costly and time-consuming enzyme purification and immobilization. creative-enzymes.com The cellular environment protects enzymes from harsh process conditions, and crucially, the cell's native machinery can be harnessed for the continuous regeneration of expensive cofactors like NADH and ATP, which is a significant advantage in multi-step enzymatic reactions. researchgate.netnih.gov

The application of whole-cell biocatalysis has been successfully demonstrated for the production of various non-canonical amino acids, including L-phenylglycine (L-Phg), the direct precursor to this compound. nih.gov Researchers have engineered host organisms, typically Escherichia coli, to express entire multi-enzyme cascades. nih.govnih.gov For example, a synthetic pathway was constructed in E. coli to produce L-Phg from the bio-based precursor L-phenylalanine. nih.gov This four-step cascade involved an L-amino acid deaminase (LAAD), a hydroxymandelate synthase (HmaS), an (S)-mandelate dehydrogenase (SMDH), and a leucine dehydrogenase (LeuDH). nih.gov The initial system was limited by the transamination step, but by replacing the transaminase with the more efficient LeuDH, a near-complete conversion (99.9%) of 40 mM L-phenylalanine to L-Phg was achieved. nih.gov

Further optimization of these whole-cell systems involves metabolic engineering to enhance precursor supply and implement cofactor self-sufficiency. nih.govnih.gov In one study, an L-Phg synthesis pathway in E. coli was improved by introducing a cofactor self-sufficient system that converted the by-product L-glutamate back into the required cofactors 2-oxoglutarate, NH4+, and NADH. nih.govdoaj.org This strategy increased the final L-Phg concentration by 2.5-fold. nih.govdoaj.org The efficiency was further enhanced by constructing a protein scaffold to co-localize the synthesis and regeneration pathway enzymes, which improved the final product yield to 0.34 g of L-Phg per gram of L-phenylalanine. nih.govdoaj.org

Whole-cell biocatalysis is not limited to L-amino acids. The well-established hydantoinase process, for instance, is used for the large-scale production of D-amino acids like D-phenylglycine. pharmtech.com This process is an example of a dynamic kinetic resolution where a racemic hydantoin substrate is converted completely into a single, optically pure D-amino acid. pharmtech.com

The following table details various whole-cell biocatalytic systems developed for the synthesis of L-phenylglycine and related non-canonical amino acids.

Target ProductHost OrganismKey Enzymes/PathwayPrecursorAchieved Conversion/Yield
L-PhenylglycineEscherichia coliLAAD, HmaS, SMDH, LeuDHL-Phenylalanine99.9% conversion (at 40 mM) nih.gov
L-PhenylglycineEscherichia coliHmaS, Hmo, TyrB with cofactor regeneration (GDH)L-Phenylalanine3.72 mM product from 10 mM substrate nih.gov
D-PhenylglycineEscherichia coliHmaS, Hmo, HpgATPhenylpyruvate (from glucose)Fermentative production established nih.gov
L-tert-leucineEscherichia coliLeucine Dehydrogenase (LeuDH) with cofactor regenerationTrimethylpyruvate>98% conversion, >99% e.e.
L-NeopentylglycineEscherichia coliLeuDH, Glucose Dehydrogenase (GDH)α-Ketoacid>95% conversion (at 50 g/L) pharmtech.com

These examples highlight the power of whole-cell biocatalysis, particularly when combined with metabolic and enzyme engineering, to create sustainable and efficient manufacturing routes for valuable non-proteinogenic amino acids. researchgate.net

Stereochemical Investigations and Chiral Attributes of N Benzoyl L Phenylglycine

Enantioselective Synthetic Approaches and Chiral Resolution Techniques

The synthesis of enantiomerically pure N-Benzoyl-L-phenylglycine and related α-amino acids is paramount for their application in pharmaceuticals and as chiral auxiliaries. Both enantioselective synthesis and chiral resolution of racemic mixtures are established strategies to achieve this.

Enantioselective Synthesis: Directly synthesizing the desired enantiomer is often the most efficient route. Chemoenzymatic methods have proven particularly effective. One such approach combines the Strecker synthesis (reacting benzaldehyde, cyanide, and ammonia (B1221849) to form racemic phenylglycinonitrile) with an enzymatic kinetic resolution. frontiersin.orgfrontiersin.org In this dynamic kinetic resolution process, a highly (R)-specific nitrilase variant from P. fluorescens EBC191 is used. frontiersin.org Under alkaline conditions (pH 9.5), the unreacted (S)-phenylglycinonitrile racemizes in situ, allowing the enzyme to continuously convert the racemate into (R)-phenylglycine, achieving high yields (up to 81%) and excellent enantiomeric excess (≥ 95% ee). frontiersin.org By selecting different nitrilase variants and host strains, this method can be tuned to produce (S)-phenylglycine, (R)-phenylglycinamide, or (S)-phenylglycinamide. frontiersin.org

Another biological approach involves building the L-phenylglycine synthesis pathway in Escherichia coli. By expressing key enzymes such as L-amino acid deaminase (L-AAD), D-amino acid dehydrogenase (DAADH), and formate (B1220265) dehydrogenase (FDH), researchers have successfully produced L-phenylglycine from precursors like L-phenylalanine. nih.gov Cooperative catalysis, using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids, has also been developed for the N–H insertion reaction of vinyldiazoacetates to produce α-alkenyl α-amino acid derivatives with high enantioselectivity (83–98% ee). rsc.org

Chiral Resolution Techniques: Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through various methods.

Diastereomeric Resolution: This classic technique involves reacting the racemic mixture (e.g., DL-Phenylglycine) with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. For instance, DL-Phenylglycine can be resolved using (+)-Camphorsulfonic acid. kesselssa.com The resulting diastereomeric salt is crystallized, filtered, and then hydrolyzed to yield solid D-(−)-Phenylglycine, with the resolving agent being recycled. kesselssa.com

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. As seen in the chemoenzymatic synthesis described above, an enzyme can selectively act on one enantiomer, leaving the other unreacted. frontiersin.orgacs.org For example, the resolution of DL-para-HydroxyPhenylGlycine is performed using sulfuric acid, where the salt of the desired enantiomer is selectively crystallized from a supersaturated solution. kesselssa.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. Polysaccharide-based CSPs, such as Chiralpak™ and Chiralcel™, are commonly used. For a chiral δ-lactam intermediate, baseline resolution was achieved on a Chiralpak IA column. mdpi.com However, studies using the glycopeptide selector Vancomycin as a chiral mobile phase additive showed poor resolution for phenylglycine, which was attributed to comparable binding energies (ΔG) and similar intermolecular interactions for both enantiomers within the chiral selector. nih.gov

MethodDescriptionExampleCitation
Dynamic Kinetic Resolution Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.Use of an (R)-specific nitrilase to convert racemic phenylglycinonitrile to (R)-phenylglycine. frontiersin.orgfrontiersin.org
Diastereomeric Crystallization Formation of separable diastereomeric salts with a chiral resolving agent.Resolution of DL-Phenylglycine using (+)-Camphorsulfonic acid. kesselssa.com
Chiral HPLC Chromatographic separation using a chiral stationary phase (CSP).Separation of δ-lactam enantiomers on a Chiralpak IA column. mdpi.com

Racemization Phenomena and Control in Synthetic Routes Involving this compound Analogues

Maintaining the stereochemical integrity of N-acyl amino acids like this compound during chemical reactions, especially peptide bond formation, is a critical challenge. Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, can occur under various conditions, compromising the biological activity of the final product.

The primary mechanism for racemization in N-acyl amino acids during peptide coupling involves the formation of a planar, achiral oxazolone (B7731731) (or azlactone) intermediate. The activation of the carboxyl group, a necessary step for amide bond formation, facilitates this cyclization. The α-proton of the resulting oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.

Several factors influence the extent of racemization:

Base: The presence and strength of the base used in the coupling step have a remarkable influence. Studies on Fmoc-based solid-phase peptide synthesis of phenylglycine-containing peptides showed that replacing the common base N,N-diisopropylethylamine (DIPEA) with alternatives could significantly alter the degree of racemization. luxembourg-bio.com

Coupling Reagent: The choice of condensing agent is crucial. While many coupling reagents can activate the carboxyl group, they can also promote oxazolone formation. The use of carbodiimide-type condensing agents like DIC often requires additives to suppress racemization. highfine.com In a study of phenylglycine-containing peptides, the uronium coupling reagent COMU provided the best performance in minimizing racemization compared to HATU, HBTU, and PyBOP. luxembourg-bio.com

Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma are frequently used. highfine.com These compounds can form reactive intermediates with the activated carboxylic acid, which are less prone to racemization than the oxazolone intermediate. highfine.com The addition of HOBt has been shown to improve ligation reactions without increasing the rate of epimerization. researchgate.net

Protecting Group: The nature of the N-terminal protecting group (PG) is also important. Groups like acetyl and benzoyl, which are present in this compound, are known to be susceptible to racemization via the oxazolone mechanism. highfine.com In contrast, urethane-based protecting groups like benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) are generally more resistant to racemization because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making oxazolone formation less favorable. rsc.org

FactorInfluence on RacemizationControl StrategyCitation
Base Strong bases can abstract the α-proton from the oxazolone intermediate.Use of weaker or sterically hindered bases like TMP or DMP. luxembourg-bio.com
Coupling Reagent Some reagents promote oxazolone formation more than others.Select reagents known for low racemization, such as COMU or DEPBT. luxembourg-bio.comhighfine.com
Additives Form reactive esters that are less prone to racemization.Addition of HOBt, HOAt, or Oxyma to the reaction mixture. highfine.comresearchgate.net
N-Protecting Group Acyl groups (e.g., Benzoyl) are more prone to racemization than urethane groups (e.g., Boc, Z).Use of urethane-type protecting groups when possible, though not applicable to the parent compound. rsc.org

Strategies for Absolute Configuration Determination of Chiral Derivatives

Determining the absolute configuration (the R/S designation) of chiral molecules is a fundamental task in stereochemistry. For derivatives of this compound and other chiral compounds, several NMR-based and chromatographic methods are employed.

A prevalent NMR-based method involves derivatizing the chiral substrate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration of the original substrate using an established empirical model.

Boc-Phenylglycine (BPG) Method: Boc-Phenylglycine has been established as a superior reagent for determining the absolute configuration of α-chiral primary amines via ¹H NMR spectroscopy. researchgate.net The amine of unknown configuration is derivatized with both (R)- and (S)-BPG. A simplified model correlates the spatial location of the substituents on the amine with the signs of the chemical shift differences (ΔδRS = δR - δS). researchgate.net BPG amides typically yield much larger Δδ values compared to classical reagents like MTPA, providing a more reliable assignment. researchgate.net

Phenylglycine Methyl Ester (PGME) Method: Phenylglycine methyl ester (PGME) is another effective chiral anisotropic reagent used to determine the absolute configuration of various chiral carboxylic acids. nih.gov The method has been successfully applied to α-hydroxy-, α-alkoxy-, and α-acyloxy-α,α-disubstituted acetic acids. nih.gov

Fluorine-19 (¹⁹F) NMR Method: For certain applications, ¹⁹F NMR offers advantages due to its high sensitivity and wide chemical shift range. Chiral derivatizing agents containing fluorine, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), are used. The absolute configuration is assigned by comparing the ¹⁹F chemical shift differences of the diastereomeric amides based on Mosher's models. frontiersin.org

Enzymatic and Chromatographic Combination: A combined approach can be used for α-hydroxyglycine derivatives. The racemate is first analyzed by chiral HPLC. Then, the sample is treated with a stereospecific enzyme, such as peptidylamidoglycolate lyase (PGL), which specifically acts on one enantiomer. nih.gov Re-analysis by chiral HPLC will show the depletion of one peak, allowing the unreacted enantiomer to be assigned its absolute configuration based on the known specificity of the enzyme. nih.gov

Atropisomerism in Related N-Acyl Derivatives

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, creating stereoisomers that can be isolated. wikipedia.org While this compound itself does not exhibit atropisomerism, this phenomenon is highly relevant in structurally related, more sterically hindered N-acyl derivatives, particularly those involving rotation around Ar–N or Ar–C(=O) bonds.

In N-acylated derivatives of 5H-dibenzo[b,d]azepin-7(6H)-one, which can be prepared from N-(1,1′)-biphenyl-2-yl-glycine derivatives, multiple chiral axes can exist. acs.org These molecules can exhibit dynamic axial chirality based on the biphenyl sp²–sp² axis (axis 1) and another axial chirality around the Ar–N(C=O) sp²–sp² axis (axis 2). acs.org The stability of these atropisomers is conferred by the steric hindrance that creates a high energy barrier to rotation. For some N-sulfonyl derivatives in this class, the energy barrier to rotation (ΔG‡) can be as high as 116.0–131.6 kJ/mol. nih.gov

The success of synthesizing these complex cyclic structures often depends on the electronic properties of the N-acyl group. Intramolecular Friedel–Crafts acylation of N-acylated aryl amino acids can be challenging, but the introduction of electron-withdrawing protecting groups (e.g., N-p-tosyl, N-trifluoroacetyl) on the nitrogen atom is key to achieving successful seven-membered ring cyclization. acs.orgnih.gov

Studies on these systems have revealed that N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones exist predominantly as the E-amide rotamer in solution. nih.gov The stereochemical stability of atropisomeric anilides is influenced by electronic effects, substitution patterns, steric hindrance, and the solvent used. nih.gov This field of non-biaryl atropisomeric amides is of growing interest due to their potential applications in pharmaceuticals and materials science. nih.govresearchgate.net

Conformational Analysis and Advanced Spectroscopic Characterization of N Benzoyl L Phenylglycine

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are indispensable for probing the structural dynamics of N-Benzoyl-L-phenylglycine in solution and in the solid state. Each method provides a unique window into the molecule's geometry and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. copernicus.org For this compound, ¹H and ¹³C NMR spectra can reveal the presence of different conformers if their interchange is slow on the NMR timescale, leading to separate signals for each species. scielo.br The relative populations of these conformers can be determined from the integration of their respective NMR signals. copernicus.org

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons that are in close proximity, offering crucial distance constraints for defining the three-dimensional structure of the predominant conformers. nih.govresearchgate.net Furthermore, the analysis of scalar coupling constants (J-couplings) can provide information about dihedral angles, further refining the conformational model. In cases of hindered rotation around the amide bond, for instance, distinct sets of signals for the cis and trans conformers might be observed, allowing for a detailed characterization of this rotational equilibrium. scielo.br Solid-state NMR spectroscopy has also been employed for related compounds like N-benzoyl-phenylalanine to study crystalline forms and hydrogen bonding patterns. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Hypothetical Conformers of this compound

Proton Conformer A (ppm) Conformer B (ppm)
Amide NH 8.52 8.25
Alpha-CH 5.60 5.45
Benzoyl H-ortho 7.85 7.90
Benzoyl H-meta 7.50 7.55
Benzoyl H-para 7.42 7.48
Phenyl H-ortho 7.30 7.15
Phenyl H-meta/para 7.20-7.25 7.05-7.10

Electronic Circular Dichroism (ECD) for Chiroptical Properties

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This technique is exceptionally sensitive to the spatial arrangement of chromophores within a molecule. For this compound, the benzoyl and phenyl groups act as chromophores. The ECD spectrum is characterized by Cotton effects (positive or negative bands) whose signs and intensities are directly related to the molecule's absolute configuration and predominant conformation in solution. acs.org

By comparing experimentally measured ECD spectra with spectra predicted computationally for different low-energy conformers, it is possible to assign the absolute configuration and gain insight into the conformational equilibrium. nih.gov The chiroptical signatures are distinctive for specific spatial arrangements of the aromatic rings and the carboxyl group, making ECD a powerful tool for conformational elucidation. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that probe the stereochemistry of molecules by measuring the differential interaction with circularly polarized infrared radiation (VCD) or scattered light (ROA). nih.govnih.gov These methods provide detailed information about the conformational landscape of chiral molecules, including this compound, in solution. researchgate.netcore.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Networks

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and probing intermolecular and intramolecular interactions, such as hydrogen bonds. nih.gov In this compound, the presence of amide (N-H) and carboxylic acid (O-H) groups allows for the formation of hydrogen bonding networks that can significantly influence conformational preferences. researchgate.net

The positions and shapes of the N-H stretching and C=O (amide I and carboxyl) stretching bands in the FTIR spectrum are particularly informative. For instance, a shift to lower frequency (red-shift) of the N-H or O-H stretching vibration is indicative of its participation in a hydrogen bond. researchgate.net By studying the spectra in different solvents or at varying concentrations, it is possible to distinguish between intramolecular hydrogen bonds, which stabilize specific folded conformations, and intermolecular hydrogen bonds, which lead to dimerization or aggregation. nih.govnih.gov

Computational Approaches to Conformational Landscapes

Computational chemistry provides the theoretical framework necessary to interpret experimental data and to explore the full range of possible conformations of a molecule.

Molecular Mechanics (MM) and Conformational Search Algorithms

To map the conformational landscape of a flexible molecule like this compound, computational methods are essential. Molecular Mechanics (MM) offers a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. nih.gov By employing a suitable force field, which is a set of parameters describing the energy of bond stretching, angle bending, and torsional rotations, MM can be used to perform a conformational search. researchgate.net

Conformational search algorithms, such as Monte Carlo or systematic grid searches, are used to explore the potential energy surface by systematically or randomly changing the key dihedral angles of the molecule. uci.eduscholaris.ca Each generated structure is then subjected to energy minimization to locate the nearest local energy minimum. This process generates a large number of possible conformers. These conformers are then ranked by their relative energies, and their populations can be estimated using a Boltzmann distribution, which states that lower energy conformations are more populated at thermal equilibrium. uci.edu The results of these computational searches provide a theoretical model of the conformational equilibrium that can be validated and refined by comparison with experimental spectroscopic data. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers from a Molecular Mechanics Search

Conformer ID Dihedral Angle 1 (°) Dihedral Angle 2 (°) Relative Energy (kcal/mol) Boltzmann Population (%)
Conf-1 -75 150 0.00 65.1
Conf-2 60 160 0.85 15.5
Conf-3 -80 -60 1.20 8.3
Conf-4 180 175 2.50 1.2

Reactivity Studies and Organic Transformations Involving N Benzoyl L Phenylglycine

Functional Group Interconversions and Derivatization Reactions

The carboxylic acid and amide functionalities of N-Benzoyl-L-phenylglycine are primary sites for interconversion and derivatization. These reactions are fundamental in peptide synthesis and the creation of novel molecular structures.

One common derivatization targets the carboxyl group of N-acyl amino acids. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for analytical purposes, enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. cityu.edu.hkacs.org This method is particularly useful for targeted metabolomics. cityu.edu.hkacs.org Similarly, benzoyl chloride is a versatile reagent for derivatizing compounds with amine and alcohol groups, converting them into amides and esters, respectively, through a base-catalyzed Schotten-Baumann reaction. acs.orgnih.gov This process improves chromatographic performance and allows for quantification using stable isotope-labeled internal standards. acs.orgnih.gov

The amide bond itself can be a site for further reactions. The conversion of one functional group to another, known as functional group interconversion, is a cornerstone of organic synthesis. imperial.ac.ukvanderbilt.edu This can involve oxidation, reduction, substitution, addition, or elimination reactions. For this compound, this could include the reduction of the amide to an amine or the hydrolysis of the amide bond, which is discussed in a later section.

The following table summarizes common derivatization reactions applicable to N-acyl amino acids like this compound.

Functional GroupReagentResulting DerivativeApplication
Carboxylic Acid3-Nitrophenylhydrazine (3-NPH)HydrazideTargeted Metabolomics (LC-MS)
Carboxylic AcidDiazomethaneMethyl EsterSynthesis, Analysis
Amine (after de-benzoylation)Benzoyl ChlorideBenzamideImproved Chromatography, Quantification
AmideReducing Agents (e.g., LiAlH4)Secondary AmineSynthesis of Novel Amines

Exploration of Reaction Mechanisms and Intermediates (e.g., oxazolone-mediated processes)

This compound can serve as a precursor for the formation of oxazolones, which are five-membered heterocyclic compounds. researchgate.netbiointerfaceresearch.comresearchgate.netsphinxsai.com These intermediates are significant in the synthesis of amino acid derivatives and peptides. researchgate.net The formation of an oxazolone (B7731731), specifically a 2-phenyl-5(4H)-oxazolone derivative, typically occurs through the cyclization of the N-acyl amino acid in the presence of a dehydrating agent like acetic anhydride. researchgate.netbiointerfaceresearch.com

The Erlenmeyer-Plöchl reaction is a classic method for synthesizing oxazolones from N-acylglycines, an aromatic aldehyde, and acetic anhydride. researchgate.net N-benzoyl glycines (hippuric acids) are known to produce high yields and stable oxazolone compounds in this reaction. biointerfaceresearch.com

These oxazolone intermediates are reactive and can undergo various transformations. For example, they can be used in the synthesis of quaternary substituted amino acids through nucleophilic ring-opening. nih.gov The mechanism often involves the formation of an enolate intermediate from the oxazolone, which can then react with electrophiles. A plausible reaction mechanism for the formation of a 4-acetoxy substituted 5(4H)-oxazolone from an N-benzoyl amino acid involves the initial conversion to an oxazolone intermediate, followed by enolization and reaction with an oxidizing agent. nih.gov

The reactivity of the oxazolone ring is influenced by substituents. For instance, electron-donating groups on the C-2 phenyl ring can decrease the rate of ring-opening reactions. biointerfaceresearch.com

Photoreactivity and Photoaffinity Labeling Strategies with p-Benzoyl-L-phenylalanine (a related compound)

While this compound itself is not the primary focus of photoreactivity studies, the closely related compound p-Benzoyl-L-phenylalanine (Bpa) is a widely used photoreactive amino acid analog. nih.govresearchgate.net It is instrumental in photoaffinity labeling, a powerful technique for studying protein-ligand and protein-protein interactions. researchgate.netnih.govnih.gov

The utility of Bpa stems from its benzophenone (B1666685) moiety. Upon irradiation with UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes an n to π* transition to form a reactive triplet diradical species. nih.gov This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link between the Bpa-containing molecule and its binding partner. nih.gov A key advantage of benzophenone-based photoreagents is that if no suitable C-H bond is available for reaction, the excited state can relax back to the ground state, minimizing non-specific reactions with the solvent. nih.gov

Bpa can be incorporated into peptides and proteins using solid-phase peptide synthesis or by genetic encoding in response to an amber stop codon. nih.govresearchgate.net This allows for the precise placement of the photoreactive probe within a bioactive molecule.

Recent advancements have focused on creating multifunctional Bpa derivatives. For example, a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), has been synthesized. nih.govrsc.orgrsc.org This molecule contains both the photoreactive benzophenone group and a terminal alkyne, which can be used for "click" chemistry to attach reporter tags like biotin (B1667282) or fluorescent dyes. nih.govrsc.orgrsc.org This dual functionality simplifies the construction of photoaffinity probes. rsc.orgrsc.org

Photoreactive Amino AcidKey FeatureMechanism of ActionApplication
p-Benzoyl-L-phenylalanine (Bpa)Benzophenone moietyUV activation to a triplet diradical, H-abstractionPhotoaffinity labeling of protein-protein and protein-ligand interactions
p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)Benzophenone and terminal alkyneUV activation and "click" chemistrySimplified construction of photoaffinity probes with reporter tags

Hydrolysis Reactions of Amide Bonds in N-Benzoyl Derivatives

The amide bond in N-benzoyl derivatives of amino acids, while generally stable, can undergo hydrolysis under certain conditions. nih.gov The rate and mechanism of this hydrolysis can be influenced by factors such as pH and the nature of substituents on the benzoyl group. nih.govacs.org

Under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature, the amide bond in N-acyl amino acid amides can be surprisingly unstable. nih.govacs.org This hydrolytic instability is dependent on the electronic properties of the remote acyl group. nih.govacs.org For N-benzoyl derivatives, electron-donating substituents on the benzoyl ring can promote the hydrolysis of a remote amide bond, such as a C-terminal primary amide in a peptide. acs.org This effect has been correlated with the Hammett σ constants of the benzoyl substituents, suggesting a mechanism involving the intermediacy of an oxazolinium ion. nih.govacs.org

The acid-catalyzed hydrolysis of amides typically begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com Water then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Following proton transfers, the amine is eliminated as a leaving group, which is subsequently protonated under the acidic conditions. youtube.com This final protonation of the amine makes the reaction essentially irreversible under these conditions. youtube.com

Studies on N-(o-carboxybenzoyl)-L-amino acids have shown that water molecules can function as both a catalyst and a reactant in the hydrolysis process. nih.gov The reaction barrier is significantly lower in solution compared to the gas phase. nih.gov The optimal pH for the amide hydrolysis of N-(o-carboxybenzoyl)-L-leucine was found to be in the range of 0-3, where the compound exists predominantly in its neutral form. nih.gov

The rate of hydrolysis can also be influenced by the presence of certain anions. Strong monobasic acids with high molecular weight anions can accelerate the hydrolysis of both amide and peptide bonds in proteins compared to hydrochloric acid. nist.gov

N-Alkylation Reactions and Regioisomerism

N-alkylation of amino acids is a significant modification in medicinal chemistry and peptide science, as it can enhance properties like lipophilicity and bioavailability. monash.edu While the direct N-alkylation of the secondary amide in this compound is challenging, related N-alkylation strategies for amino acids provide insight into potential synthetic routes.

Direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic methods based on the "borrowing hydrogen" strategy. nih.gov This atom-economic approach is highly selective and produces water as the only byproduct. nih.govnih.gov A variety of α-amino acids can be mono- or di-N-alkylated with retention of their original stereochemistry. nih.gov

Traditional methods for N-alkylation often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.govnih.gov Another common approach for preparing N-methyl amino acids involves the N-methylation of N-acyl or N-carbamoyl protected amino acids using sodium hydride and methyl iodide. monash.edu

For this compound, N-alkylation would likely require initial protection of the carboxylic acid group, followed by reaction of the amide nitrogen with an alkylating agent. The secondary amide nitrogen is generally less nucleophilic than a primary or secondary amine, making this a non-trivial transformation that could require strong bases or specific catalytic systems.

Regioisomerism is a key consideration when multiple nucleophilic sites are present. In the case of this compound, the primary sites for alkylation are the amide nitrogen and the carboxylate oxygen (if deprotonated). Selective N-alkylation over O-alkylation would be a critical challenge to overcome, often dictated by the choice of base, solvent, and alkylating agent. The use of N-benzyl groups has been explored as a way to protect the nitrogen of amino acids during peptide synthesis, with the benzyl (B1604629) group being removed later.

The following table outlines general strategies for N-alkylation of amino acids.

MethodAlkylating AgentCatalyst/ReagentKey Features
Borrowing HydrogenAlcoholsRuthenium or Iridium complexesAtom-economic, water as byproduct, high selectivity
Reductive AminationAldehydes/KetonesReducing agents (e.g., NaBH3CN)Forms C-N bond via an imine intermediate
Nucleophilic SubstitutionAlkyl HalidesBaseClassic S_N2 reaction, potential for over-alkylation
Base-mediated (for N-acyl amino acids)Methyl IodideSodium HydrideWidely used for N-methylation

N Benzoyl L Phenylglycine As a Chiral Building Block in Asymmetric Synthesis

Role in the Synthesis of Noncanonical α-Amino Acids and Derivatives

The synthesis of noncanonical α-amino acids (ncAAs) is of significant interest in medicinal chemistry and chemical biology, as their incorporation into peptides can lead to enhanced biological activity and stability. researchgate.net N-Benzoyl-L-phenylglycine can serve as a chiral template or precursor for the synthesis of various ncAAs. One of the key strategies involves the diastereoselective functionalization of an enolate derived from this compound or its derivatives.

Research has demonstrated the utility of chiral auxiliaries derived from amino acids in the asymmetric synthesis of α-amino acids. For instance, chiral nickel(II) Schiff base complexes derived from glycine (B1666218) and a chiral auxiliary have been employed for the asymmetric alkylation to produce α-amino acids with high optical purity. While not directly using this compound, this methodology highlights the principle of using a chiral entity to direct the stereochemical outcome of a reaction. The benzoyl group in this compound provides steric bulk that can effectively shield one face of a derived enolate, leading to high diastereoselectivity in alkylation or other electrophilic addition reactions. Subsequent removal of the benzoyl group and transformation of the carboxyl group would yield the desired noncanonical α-amino acid.

The following table summarizes representative examples of noncanonical α-amino acids that could be conceptually synthesized using this compound as a chiral starting material, although specific literature examples for this exact precursor are not prevalent.

Noncanonical α-Amino Acid (Target)Synthetic StrategyKey Transformation
α-Alkyl-L-phenylglycineDiastereoselective alkylation of the enolate of an this compound ester.Alkylation
β-Hydroxy-L-phenylglycine derivativesDiastereoselective aldol (B89426) reaction of the enolate of an this compound ester with an aldehyde.Aldol Condensation
L-Phosphinothricin analoguesMichael addition of the enolate of an this compound ester to a vinylphosphonate.Michael Addition

Application in the Construction of Peptide and Peptidomimetic Scaffolds

Peptides and peptidomimetics are crucial classes of molecules in drug discovery. researchgate.net The incorporation of conformationally constrained or unnatural amino acids, such as this compound, into peptide sequences can lead to peptidomimetics with improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation and increased bioavailability. semanticscholar.org The rigid phenylglycine core can induce specific secondary structures, such as β-turns or helical motifs, which are often responsible for the biological activity of peptides.

The N-benzoyl group not only protects the amine but also influences the conformational preferences of the amino acid residue. This can be exploited in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide. For example, the incorporation of this compound into a peptide chain can restrict the rotational freedom around the peptide bonds, thereby pre-organizing the molecule for binding to its biological target.

While direct incorporation of the entire this compound moiety is one application, it can also serve as a starting point for more complex peptidomimetic scaffolds. The phenyl and benzoyl groups can be further functionalized to introduce additional diversity and to modulate the pharmacological properties of the resulting molecule.

The table below illustrates the potential impact of incorporating this compound into peptide or peptidomimetic structures.

Peptidomimetic ScaffoldRole of this compoundPotential Therapeutic Application
β-Turn MimeticInduces a turn conformation due to steric interactions of the phenyl and benzoyl groups.Enzyme inhibitors, receptor antagonists
Helical Peptide MimeticStabilizes helical structures through intramolecular hydrogen bonding and steric constraints.Antimicrobial peptides, protein-protein interaction inhibitors
Constrained Cyclic PeptideServes as a rigid corner element in a cyclic peptide, restricting conformational flexibility.Highly selective receptor ligands

Utilization in the Synthesis of Complex Heterocyclic Frameworks

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. organic-chemistry.orgnih.gov this compound provides a chiral scaffold that can be elaborated into a variety of complex heterocyclic frameworks. The functional groups present in the molecule—the carboxylic acid, the amide, and the aromatic rings—offer multiple reaction sites for cyclization and other transformations.

One notable example is the use of N-(p-substituted phenylglycyl) saccharin (B28170) derivatives in the synthesis of various heterocyclic compounds. researchgate.net Although a derivative, this research showcases the potential of the core phenylglycine structure. In this work, the N-acylsaccharin derivative is used as a precursor to generate benzohydrazides, which are then cyclized to form 1,2,4-triazoles. researchgate.net Further reactions of these triazoles lead to the formation of Schiff bases and subsequently aza-β-lactams. researchgate.net This demonstrates how the fundamental structure of N-acylated phenylglycine can be a versatile starting point for the construction of diverse heterocyclic systems.

The synthesis of various heterocyclic compounds from this compound derivatives can be envisioned through several synthetic pathways, as summarized in the table below.

Heterocyclic FrameworkSynthetic ApproachKey Reactions
OxazolonesIntramolecular cyclization of this compound.Dehydration, cyclization
ImidazolesReaction with ammonia (B1221849) or amines and an aldehyde.Multi-component reaction
BenzodiazepinesCondensation with o-phenylenediamines.Condensation, cyclization
1,2,4-TriazolesConversion to a benzohydrazide (B10538) followed by cyclization with carbon disulfide. researchgate.netHydrazinolysis, cyclization
Aza-β-lactamsFormation of a Schiff base from a derivative, followed by cycloaddition with a ketene. researchgate.netImine formation, [2+2] cycloaddition

Design of Chiral Catalysts and Ligands Incorporating this compound Moieties

The development of chiral catalysts and ligands is at the heart of asymmetric catalysis. nih.gov Amino acid-derived ligands have proven to be highly effective in a wide range of enantioselective transformations. rsc.org The rigid and well-defined stereochemical environment of this compound makes it an excellent candidate for incorporation into chiral ligands for asymmetric catalysis.

The general strategy involves the modification of the carboxylic acid and/or the benzoyl group to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen, that can bind to a metal center. The chirality of the L-phenylglycine core then creates a chiral environment around the metal, enabling enantioselective catalysis. For example, the carboxylic acid can be converted to an amide with a chiral amine or a phosphine-containing amine to generate bidentate or tridentate ligands.

While specific examples of ligands derived directly from this compound are not extensively reported, the principle is well-established with other amino acids. The steric bulk of the phenyl and benzoyl groups in this compound-derived ligands could be advantageous in creating a well-defined chiral pocket, leading to high levels of enantioselectivity in catalytic reactions such as hydrogenation, C-C bond formation, and hydroformylation.

The following table outlines the potential design of chiral ligands from this compound and their applications in asymmetric catalysis.

Chiral Ligand TypeDesign StrategyPotential Asymmetric Reaction
P,N-LigandConversion of the carboxylic acid to an amide with a phosphino-functionalized amine.Palladium-catalyzed asymmetric allylic alkylation
N,N-LigandAmidation of the carboxylic acid with a chiral diamine.Rhodium-catalyzed asymmetric hydrogenation
Oxazoline (B21484) LigandConversion of the carboxylic acid to an amino alcohol, followed by cyclization to form an oxazoline ring.Copper-catalyzed asymmetric Friedel-Crafts reactions

Advanced Analytical Methodologies for N Benzoyl L Phenylglycine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of N-Benzoyl-L-phenylglycine and, critically, for determining its enantiomeric excess (ee). heraldopenaccess.us The determination of optical purity is essential, as the biological and chemical properties of the L-enantiomer can differ significantly from its D-counterpart. heraldopenaccess.us Chiral HPLC methods are specifically designed to separate these enantiomers, allowing for precise quantification of each. heraldopenaccess.us

The separation of this compound enantiomers is achieved by using a chiral stationary phase (CSP). eijppr.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times. eijppr.com The choice of CSP is critical for achieving effective separation.

Several classes of CSPs are effective for resolving N-acyl amino acids:

Pirkle-type or Brush-type CSPs: These phases consist of small chiral molecules covalently bonded to a silica (B1680970) support. unife.it For a molecule like this compound, a CSP with π-electron acceptor characteristics, such as those derived from (R)-N-3,5-dinitrobenzoyl phenylglycinol, can be effective. nih.gov The enantioseparation mechanism relies on a combination of π-π interactions between the aromatic rings of the analyte and the CSP, hydrogen bonding with the amide and carboxyl groups, and steric interactions. eijppr.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used for their broad applicability. heraldopenaccess.us The helical structure of these polymers contains chiral grooves and cavities where enantiomers can be included. Chiral recognition is primarily governed by hydrogen bonding, dipole-dipole interactions, and steric fit within these cavities. unife.it

Macrocyclic Antibiotic CSPs: Macrocyclic glycopeptides like teicoplanin and ristocetin (B1679390) A are also employed as CSPs. mst.edu These molecules possess complex three-dimensional structures with multiple stereogenic centers, aromatic rings, and polar groups, forming "chiral pockets." mst.edu The separation of N-benzoyl amino acids on a ristocetin A CSP involves a combination of electrostatic interactions, hydrogen bonding, and steric repulsion. mst.edu

The selection of a specific CSP often involves screening several types to find the one that provides the best resolution and selectivity for this compound.

Developing a robust quantitative HPLC method requires careful optimization of several chromatographic parameters to ensure accuracy, precision, and reliability. researchgate.net The goal is to achieve baseline separation of the analyte from any impurities and, in the case of chiral analysis, from its corresponding enantiomer.

A typical reversed-phase HPLC method for the analysis of this compound would be developed as follows:

Column Selection: A standard C18 column is often suitable for purity analysis, while a specialized chiral column (e.g., Chiralpak series) is necessary for enantiomeric separation.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. eprajournals.com The ratio is adjusted to control the retention time and resolution. For chiral separations, polar-organic modes using mixtures like methanol/acetonitrile with small amounts of acidic and basic modifiers (e.g., acetic acid and triethylamine) can be effective. mst.edu

Detection: UV detection is commonly used, as the benzoyl and phenyl groups in the molecule exhibit strong chromophores. A detection wavelength around 235 nm is often suitable. eprajournals.com

Method Validation: The developed method must be validated to confirm its performance. researchgate.net This involves assessing linearity (the relationship between concentration and detector response), accuracy (closeness to the true value), precision (repeatability of measurements), selectivity (ability to measure the analyte without interference), and sensitivity (Limit of Detection, LoD, and Limit of Quantification, LoQ). eprajournals.com

The table below outlines a hypothetical set of parameters for a quantitative HPLC analysis.

ParameterCondition for Purity AnalysisCondition for Chiral Analysis
Column C18, 250 mm x 4.6 mm, 5 µmPolysaccharide-based CSP
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidMethanol:Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Injection Vol. 10 µL10 µL
Detection UV at 235 nmUV at 235 nm
Analyte This compoundRacemic N-Benzoyl-phenylglycine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound. measurlabs.com Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high accuracy (typically to four or five decimal places), which allows for the determination of its elemental formula. researchgate.net This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. diagnosticsworldnews.com

For this compound (C₁₅H₁₃NO₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, confirming the compound's elemental composition.

ParameterValue
Molecular Formula C₁₅H₁₃NO₃
Theoretical Monoisotopic Mass 255.08954 Da
Typical HRMS Analyzer Time-of-Flight (TOF), Orbitrap, or FT-ICR

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺, a unique fingerprint of product ions is generated that provides structural information. nih.gov

Key fragmentation pathways for [C₁₅H₁₃NO₃+H]⁺ would likely include:

Loss of water (-18 Da): Cleavage involving the carboxylic acid group.

Loss of carbon monoxide (-28 Da): A common fragmentation for carboxylic acids.

Cleavage of the benzoyl group: Loss of the benzoyl radical or related fragments, leading to ions corresponding to the phenylglycine backbone. A prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is expected.

Cleavage of the phenyl group: Loss of the benzyl (B1604629) group from the phenylglycine moiety.

The table below lists some expected fragment ions.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonFragment m/z (Theoretical)Neutral Loss
256.0972[M+H - H₂O]⁺238.0866H₂O
256.0972[M+H - HCOOH]⁺210.1070HCOOH
256.0972[C₆H₅CO]⁺105.0335C₈H₈NO₂
256.0972[C₈H₈NO₂]⁺ (Phenylglycine ion)150.0549C₇H₅O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. weebly.com It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the methine (α-CH) proton, and the amide (NH) proton.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the single aliphatic α-carbon.

The table below summarizes the expected chemical shifts for this compound.

Atom TypeTechniqueExpected Chemical Shift (ppm)Multiplicity / Notes
Carboxylic Acid (COOH)¹H NMR10.0 - 13.0Broad singlet
Amide (NH)¹H NMR~8.5Doublet
Aromatic (Benzoyl & Phenyl)¹H NMR7.2 - 8.0Multiplets
Alpha-Proton (α-CH)¹H NMR~4.7 - 5.0Doublet
Carboxylic Carbon (COOH)¹³C NMR~170 - 175
Amide Carbonyl (C=O)¹³C NMR~165 - 170
Aromatic Carbons¹³C NMR~125 - 140Multiple signals
Alpha-Carbon (α-CH)¹³C NMR~55 - 60

2D NMR Techniques: Two-dimensional NMR experiments are used to establish the connectivity between atoms, confirming the proposed structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A key correlation would be observed between the amide (NH) proton and the alpha-proton (α-CH). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons. cornell.edu

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₅H₁₃NO₃. A close match between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity.

The table below shows the calculated elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01115180.16570.58%
HydrogenH1.0081313.1045.14%
NitrogenN14.007114.0075.49%
OxygenO15.999347.99718.79%
Total 255.273 100.00%

An experimental result from a properly calibrated elemental analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values confirms the molecular formula.

Computational Chemistry and Molecular Modeling of N Benzoyl L Phenylglycine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Indices, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic properties of molecules. For N-Benzoyl-L-phenylglycine, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its equilibrium geometry and electronic characteristics. niscpr.res.inresearchgate.net

Reactivity Indices: The electronic reactivity of this compound can be quantified through analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inresearchgate.net The energies of these orbitals, EHOMO and ELUMO, are used to calculate global reactivity descriptors that predict the molecule's chemical behavior. asianpubs.orgnih.gov A lower HOMO-LUMO energy gap signifies higher chemical reactivity and greater ease of intramolecular charge transfer. researchgate.net Local reactivity, indicating the most probable sites for electrophilic, nucleophilic, or radical attack, can be determined by calculating Fukui functions. rsc.orgscielo.org.mx Molecular Electrostatic Potential (MEP) maps also visually identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic interactions. researchgate.netrsc.org

Spectroscopic Predictions: DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). niscpr.res.in The calculated vibrational frequencies for this compound, when scaled appropriately, show excellent agreement with experimental data. niscpr.res.in For example, the calculated N-H stretching vibration is found at a specific wavenumber, and any deviation from the experimental value can be attributed to intermolecular hydrogen bonding in the solid state. niscpr.res.in Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. rsc.org

Table 1: Selected DFT-Calculated Parameters for N-Benzoyl Glycine (B1666218) (Analogue) Data derived from studies on N-benzoyl glycine, a close structural analogue.

Parameter Method Calculated Value Experimental Value Reference
N-H Stretch B3LYP/6-311++G(d,p) 3468.43 cm⁻¹ 3343.6 cm⁻¹ niscpr.res.in
C=O Stretch (Amide) B3LYP/6-311++G(d,p) 1647.27 cm⁻¹ 1613.2 cm⁻¹ niscpr.res.in
C=O Stretch (Acid) B3LYP/6-311++G(d,p) 1738.00 cm⁻¹ 1749.9 cm⁻¹ niscpr.res.in
C12=O13 Bond Length B3LYP/6-311++G(d,p) 1.225 Å - niscpr.res.in

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Measures the power to attract electrons.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. These simulations are invaluable for exploring the dynamic conformational landscape of this compound and its interactions with solvent molecules. nih.gov

Solvent Interactions: The behavior of this compound is highly dependent on its environment. MD simulations explicitly model solvent molecules (e.g., water, hexane, 2-propanol), allowing for a detailed analysis of solute-solvent interactions. nih.gov Key analyses include the formation and lifetime of hydrogen bonds between the amide and carboxylic acid groups of this compound and surrounding water molecules. nih.gov The radial distribution function can be calculated to understand the structuring of solvent molecules around specific functional groups. In mixed solvents, MD simulations can elucidate the preferential solvation of the molecule, showing how different solvent components orient themselves around the solute. nih.gov

Table 3: Typical Setup for an MD Simulation of this compound

Parameter Description Example Value/Method
Force Field Defines the potential energy function of the system. OPLS-AA, AMBER, CHARMM
Solvent Model Represents the solvent molecules. TIP3P (for water), explicit solvent box
Ensemble Statistical ensemble defining thermodynamic variables. NPT (constant Number of particles, Pressure, Temperature)
Temperature Temperature of the simulation. 300 K
Pressure Pressure of the simulation. 1 atm
Simulation Time Duration of the simulation. 100 ns - 1 µs

Molecular Docking Simulations for Interaction Analysis and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to understand the binding mechanism of this compound with potential biological targets. asianpubs.org

Interaction Analysis: Docking simulations place this compound into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. The resulting top-ranked poses provide detailed information about the intermolecular interactions that stabilize the complex. researchgate.net These interactions commonly include:

Hydrogen Bonds: Formed between the amide (N-H) and carboxyl (C=O, O-H) groups of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Occur between the phenyl and benzoyl rings of the ligand and nonpolar protein residues.

Binding Mechanisms: By analyzing the binding poses and interaction patterns, a hypothesis about the binding mechanism can be formulated. The simulations can identify key amino acid residues that are critical for binding. researchgate.net This information is crucial for understanding the structural basis of molecular recognition. The calculated binding energy provides a quantitative estimate of the binding strength, allowing for the comparison of different ligands or binding modes.

Table 4: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase -8.5 Arg123, Asp210 Hydrogen Bond (with carboxyl group)
Gln150 Hydrogen Bond (with amide group)
Phe145, Leu200 Hydrophobic (with phenyl rings)
Example Receptor -7.9 Ser88 Hydrogen Bond (with amide oxygen)
Tyr190 Pi-Stacking (with benzoyl ring)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific property. nih.gov For this compound derivatives, QSAR can be used to understand how modifications to its structure influence its physicochemical or other properties, focusing on the computational parameters that define the molecule. nih.gov

Structural Features and Descriptors: A QSAR study begins by creating a dataset of this compound analogues with variations at different positions (e.g., substituents on the aromatic rings). For each analogue, a set of numerical values, or "descriptors," is calculated to represent its structural and chemical features. beilstein-journals.org These descriptors can be categorized as:

1D/2D Descriptors: These are derived from the 2D representation of the molecule and include physicochemical properties (e.g., ClogP for lipophilicity, molar refractivity for steric bulk), electronic properties (e.g., HOMO/LUMO energies, partial charges), and topological indices that describe molecular branching and connectivity. atlantis-press.comdergipark.org.trfrontiersin.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about the molecule's shape and the spatial distribution of various properties. Examples include van der Waals surface area and descriptors derived from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), which calculate steric and electrostatic fields around the molecule. researchgate.netnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors (independent variables) to the property of interest (dependent variable). dergipark.org.tr A robust QSAR model can identify which structural features and computational parameters are most influential. For example, a model might show that increasing the lipophilicity (higher ClogP) or the energy of the LUMO (ELUMO) has a significant impact on a particular property. atlantis-press.com

Table 5: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Category Specific Descriptor Description
Lipophilic ClogP Logarithm of the octanol/water partition coefficient; measures hydrophobicity.
Electronic EHOMO, ELUMO Energies of the frontier molecular orbitals; relate to electron-donating/accepting ability.
Dipole Moment Measures the polarity of the molecule.
Steric/Topological Molar Refractivity (MR) Relates to molecular volume and polarizability.
Wiener Index A topological index based on graph distance.
Molecular Weight (MW) The mass of the molecule.

| 3D Field-Based | CoMFA/CoMSIA Fields | Steric and electrostatic potential grids surrounding the molecule. |

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, primarily DFT, are essential for mapping the detailed mechanisms of chemical reactions. These studies can be applied to understand the synthesis, degradation, or other chemical transformations of this compound. raa-journal.org

Reaction Pathways: The investigation of a reaction pathway involves identifying all relevant species, including reactants, intermediates, transition states, and products. nih.gov The geometry of each of these species is optimized to find its minimum energy structure (for stable species) or its first-order saddle point structure (for transition states). nih.gov By connecting these points on the potential energy surface, a minimum energy path for the reaction can be constructed.

Transition States: A transition state (TS) represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. semanticscholar.org A key step in these studies is the precise location and verification of the TS structure. Verification is typically a two-step process:

Frequency Analysis: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state structure. A correctly identified TS will connect the corresponding reactants on one side and the products (or intermediates) on the other. nih.gov

Table 6: Example of Calculated Energies for a Hypothetical Reaction Step Energies are relative to the reactant complex.

Species Electronic Energy (kcal/mol) Zero-Point Vibrational Energy (ZPVE) (kcal/mol) Total Energy (kcal/mol)
Reactant Complex 0.0 0.0 0.0
Transition State (TS1) +25.0 -1.5 +23.5
Intermediate -5.0 +0.5 -4.5

Future Directions and Emerging Research Avenues for N Benzoyl L Phenylglycine

Innovations in Stereoselective Synthetic Methodologies and Scalability

The development of highly efficient and scalable stereoselective synthetic routes to N-Benzoyl-L-phenylglycine is a primary focus of current research. Traditional chemical synthesis often involves harsh conditions and the use of toxic reagents. nih.gov Modern innovations are centered on biocatalysis and asymmetric catalysis to overcome these limitations, ensuring high enantiopurity, which is crucial for many of its applications.

Another promising avenue is the application of asymmetric catalytic reactions, such as the Stetter reaction, to construct the core structure of α-amino acids with high enantioselectivity. wikipedia.org While not a direct synthesis of this compound, the methodologies developed for creating chiral α-amino acids can be adapted for its synthesis. The scalability of these processes is a critical consideration, with research focusing on moving from millimole-scale laboratory syntheses to larger, industrially viable production without compromising yield or stereoselectivity. wikipedia.org

Synthetic MethodKey FeaturesPotential for ScalabilityReference
Enzymatic Synthesis (Lipases, Aminoacylases)High stereoselectivity, mild reaction conditions, green chemistry principles.Good, dependent on enzyme stability and cost. nih.gov
ATP-Dependent Acyl-Adenylating EnzymesUtilizes biological mechanisms for carboxylic acid activation.Moderate, requires further optimization for industrial scale. nih.govnih.gov
Asymmetric Stetter ReactionEnantioselective formation of α-amino acid precursors.Promising, demonstrated on the 5 mmol scale. wikipedia.org

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond refining existing methods, researchers are actively exploring entirely new reaction pathways and catalytic systems for the synthesis of this compound. This includes the development of novel biocatalysts and chemocatalysts that can offer improved efficiency, selectivity, and substrate scope.

In the realm of chemical catalysis, the development of novel catalyst systems is ongoing. This includes exploring new metal-based catalysts and organocatalysts for the amidation reaction. For example, advancements in peptide coupling reagents and conditions can be adapted for the synthesis of this compound. researchgate.net Flow chemistry is also emerging as a powerful tool, allowing for better control over reaction parameters and facilitating scale-up. researchgate.net

Pathway/Catalyst SystemDescriptionAdvantagesReference
Multi-Enzyme CascadesA series of enzymatic reactions in a single pot to convert a simple precursor to the final product.Increased efficiency, reduced waste from intermediate purification. nih.gov
Whole-Cell BiocatalystsUse of engineered microorganisms to produce the target molecule.Can utilize renewable feedstocks, potential for cofactor regeneration. nih.govdoaj.org
Novel Peptide Coupling ReagentsDevelopment of more efficient and milder reagents for amide bond formation.Improved yields, reduced side reactions. researchgate.net
Flow ChemistryContinuous reaction process in a microreactor.Enhanced safety, better process control, easier scalability. researchgate.net

Advanced Spectroscopic and Computational Integration for Comprehensive Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and designing new ones. The integration of advanced spectroscopic techniques with computational modeling is providing unprecedented insights into reaction pathways, transition states, and catalyst behavior.

Spectroscopic methods such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, coupled with theoretical calculations, allow for the detailed analysis of the vibrational modes of this compound and its intermediates. asianpubs.org This information is invaluable for confirming molecular structures and understanding bonding. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation and for monitoring reaction kinetics in real-time.

Computational chemistry, particularly Density Functional Theory (DFT), is being used to model reaction mechanisms at the molecular level. asianpubs.orgnih.gov These calculations can predict the geometries of reactants, transition states, and products, as well as their relative energies. This allows researchers to rationalize experimental observations and to predict the outcomes of new reaction conditions. For example, DFT studies can elucidate the role of catalysts in lowering activation barriers and controlling stereoselectivity. nih.gov The combination of quantum mechanics and molecular mechanics (QM/MM) calculations is particularly powerful for studying enzymatic reactions, providing insights into the interactions between the substrate and the enzyme's active site. nih.gov

TechniqueApplication in Studying this compound SynthesisType of Insight GainedReference
FT-IR and Raman SpectroscopyVibrational analysis of reactants, intermediates, and products.Confirmation of functional groups and molecular structure. asianpubs.org
NMR SpectroscopyStructural elucidation and real-time reaction monitoring.Reaction kinetics, identification of intermediates and byproducts. scielo.org.mx
Density Functional Theory (DFT)Modeling of reaction pathways and transition states.Energetics of the reaction, understanding catalyst function. asianpubs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulation of enzymatic reactions.Detailed interactions within the enzyme active site. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for this compound. The goal is to create processes that are not only efficient but also environmentally benign. unibo.itwjpmr.com

A major focus of green chemistry in this context is the replacement of hazardous solvents and reagents with more sustainable alternatives. unibo.it This includes the use of water or bio-based solvents in enzymatic reactions and the development of solvent-free reaction conditions. wjpmr.com The use of biocatalysts, as discussed earlier, is a cornerstone of green synthesis, as it allows for reactions to be carried out under mild conditions with high selectivity, thereby reducing energy consumption and waste generation. nih.gov

Atom economy is another key principle being applied, where synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. wjpmr.com The development of catalytic processes, both chemo- and biocatalytic, is central to improving atom economy. Furthermore, the use of renewable feedstocks is being explored to reduce the reliance on petrochemical sources. nih.gov Electrochemical synthesis is also emerging as a green alternative, offering a way to drive reactions with electricity, a potentially renewable energy source. nsf.gov

Green Chemistry ApproachApplication to this compound SynthesisEnvironmental BenefitReference
BiocatalysisUse of enzymes for N-acylation.Mild conditions, high selectivity, reduced waste. nih.gov
Green SolventsReplacement of traditional organic solvents with water or bio-solvents.Reduced toxicity and environmental impact. unibo.itwordpress.com
Atom EconomyDesigning reactions to maximize the incorporation of starting materials into the product.Minimization of waste. wjpmr.com
Renewable FeedstocksUsing bio-based precursors for synthesis.Reduced dependence on fossil fuels. nih.gov
ElectrosynthesisUsing electricity to drive chemical transformations.Potential for use of renewable energy, reduced need for chemical oxidants/reductants. nsf.gov

Q & A

Q. What are the recommended synthetic protocols for N-Benzoyl-L-phenylglycine, and how can purity be validated?

This compound (CAS 53990-33-3) is typically synthesized via benzoylation of L-phenylglycine under basic conditions using benzoyl chloride. Key steps include:

  • Reaction Setup : Dissolve L-phenylglycine in aqueous NaOH, then add benzoyl chloride dropwise at 0–5°C to minimize hydrolysis.
  • Purification : Acidify the mixture to precipitate the product, followed by recrystallization from ethanol/water .
  • Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA; flow rate: 1.0 mL/min) and compare retention times against standards. Purity should exceed 95% .

Q. How does the solubility profile of N-Benzoyl-L-phenylcine influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For in vitro studies:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO) to avoid solvent interference.
  • Solubility in aqueous media can be enhanced using cyclodextrins or surfactants like Tween-80 .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : Confirm structure via 1^1H NMR (DMSO-d6): δ 7.8–7.4 (benzoyl aromatic protons), δ 4.2 (α-H of glycine), δ 3.1 (NH coupling).
  • FT-IR : Look for amide I (1650–1680 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS (negative mode) should show [M-H]^- at m/z 284.1 .

Advanced Research Questions

Q. How can contradictory HPLC data for this compound impurities be resolved?

Discrepancies in impurity profiles may arise from:

  • Column Selectivity : Use a phenyl-hexyl column instead of C18 to separate isomers or degradation products.
  • Mobile Phase Optimization : Adjust pH (2.5–3.5) or add ion-pairing agents (e.g., heptafluorobutyric acid) to resolve charged impurities.
  • Degradation Studies : Perform forced degradation (heat, light, acidic/alkaline conditions) to identify labile groups and validate stability-indicating methods .

Q. What role does this compound play in peptide synthesis, and how can coupling efficiency be improved?

The benzoyl group acts as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS). To optimize coupling:

  • Activation : Use HBTU/HOBt in DMF for 2 hours at room temperature.
  • Monitoring : Track reaction progress via Kaiser test or LC-MS.
  • Deprotection : Remove the benzoyl group with 20% piperidine/DMF (v/v) for 30 minutes .

Q. How does the stereochemistry of this compound impact its interactions with biological targets?

The L-configuration is critical for chiral recognition in enzyme-binding pockets (e.g., proteases). To study this:

  • Enzymatic Assays : Compare hydrolysis rates using L- vs. D-enantiomers with trypsin or chymotrypsin.
  • Molecular Docking : Perform simulations with AutoDock Vina to analyze hydrogen bonding and steric clashes .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Temperature : Store at –20°C in desiccated conditions; room temperature storage leads to 5% degradation over 6 months.
  • Light Sensitivity : Amber vials are required to prevent photolytic cleavage of the benzoyl group.
  • pH-Dependent Degradation : Below pH 2, hydrolysis to L-phenylglycine and benzoic acid occurs .

Methodological Considerations

  • Data Contradictions : Cross-validate analytical results using orthogonal techniques (e.g., NMR + HPLC) to address variability in purity assessments .
  • Structural Analogs : Compare reactivity with N-α-Methyl-L-phenylglycine (CAS 2611-88-3) to explore steric effects in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.